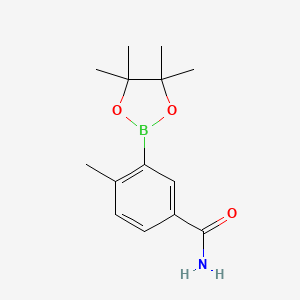
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Vue d'ensemble
Description
“4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a boronic ester group, which is a boron-containing group derived from boric acid .
Synthesis Analysis
The synthesis of this compound could involve the reaction of the corresponding benzamide with a boronic ester. The boronic ester used could be 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is known to be used for borylation reactions . The reaction could be catalyzed by a transition metal catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group and the boronic ester group. The benzamide group consists of a benzene ring attached to a carboxamide group, and the boronic ester group consists of a boron atom bonded to two oxygen atoms and a carbon atom .Chemical Reactions Analysis
This compound could participate in various chemical reactions. For instance, the boronic ester group could undergo reactions with various nucleophiles, leading to the formation of new carbon-boron bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, it would likely be a solid at room temperature, and its solubility would depend on the specific solvent used .Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and its derivatives are primarily utilized in the field of organic synthesis and material science. The compounds serve as boric acid ester intermediates with benzene rings and have been synthesized through a multi-step substitution reaction. The structures of these compounds are meticulously verified using various spectroscopic methods like FTIR, 1H and 13C NMR, and mass spectrometry. Additionally, X-ray diffraction is used to confirm the single crystals of the compounds, and density functional theory (DFT) calculations are employed for molecular structure optimization, which is found consistent with the crystal structures determined by single crystal X-ray diffraction. This process aids in understanding the molecular electrostatic potential and frontier molecular orbitals of the compounds, unveiling certain physicochemical properties (Huang et al., 2021).
Applications in Molecular Design
These compounds are significant in the design and synthesis of complex molecular structures. For example, they are used in the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the Pd-catalyzed borylation of arylbromides. This method is particularly effective for arylbromides bearing sulfonyl groups, highlighting the specificity of the reaction and the versatility of the compounds in molecular synthesis (Takagi & Yamakawa, 2013).
Enhancement of Hydrolytic Stability and Cytoprotection
One fascinating application of derivatives of these compounds is in enhancing hydrolytic stability and cytoprotection against oxidative stress. For instance, BSIH derivatives like the para-methoxy derivative (p-OMe)BSIH and meta-, para-double substituted (MD)BSIH show improved hydrolytic stability compared to BSIH. This leads to an increase in chelator released, which is crucial for sequestering iron(III) and inhibiting iron-catalyzed oxidative damage. Furthermore, these prochelators have shown to protect retinal pigment epithelial cells stressed with oxidative insults, indicating their potential in biomedical applications (Wang & Franz, 2018).
Novel HGF-mimetic Agents
These compounds are also instrumental in the development of novel therapeutic agents. For example, boron-containing phthalazin-1(2 H )-one and 2 H -benzo [ b ] [1,4] oxazine derivatives have been synthesized as potential HGF-mimetic agents. The synthetic procedure and the resulting biological activities of these compounds underline their significance in the field of drug discovery and development (Das, Tang & Sanyal, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWSRFURPVWHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
882679-88-1 | |
| Record name | 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



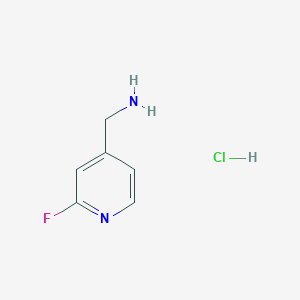
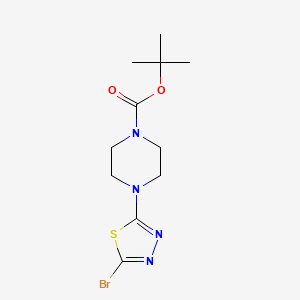

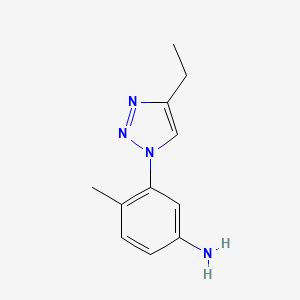
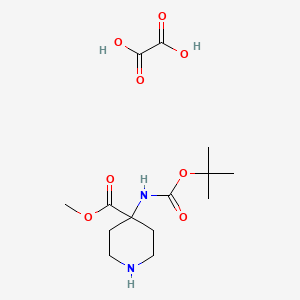
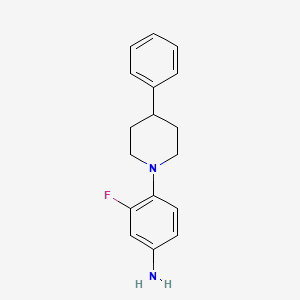
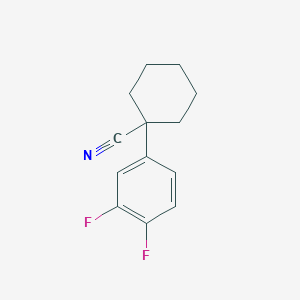
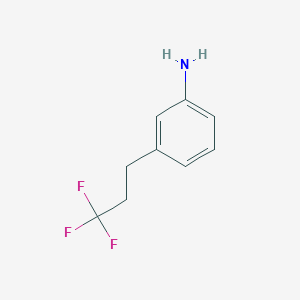
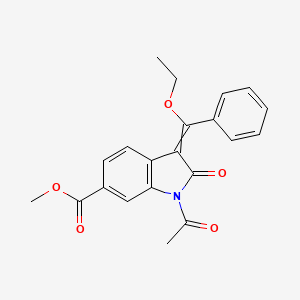
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)
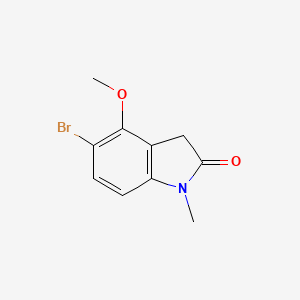
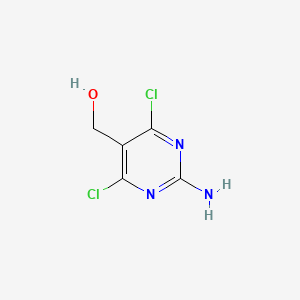
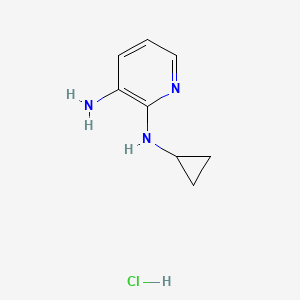
![[1-(4-Bromophenyl)cyclopropyl]acetonitrile](/img/structure/B1444685.png)